molecular formula C25H22N2O2 B5517885 4-(benzylimino)-2-(1H-indol-3-yl)-4-phenylbutanoic acid

4-(benzylimino)-2-(1H-indol-3-yl)-4-phenylbutanoic acid

Cat. No. B5517885
M. Wt: 382.5 g/mol
InChI Key: CNIYRVMZWDGGFK-UHFFFAOYSA-N
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Description

4-(benzylimino)-2-(1H-indol-3-yl)-4-phenylbutanoic acid, commonly known as BIIPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BIIPA is a synthetic compound that is structurally similar to tryptophan, an essential amino acid.

Mechanism of Action

The mechanism of action of BIIPA is not fully understood, but it is thought to involve the inhibition of tryptophan hydroxylase. Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin, and inhibition of this enzyme can lead to a decrease in serotonin levels. This may explain the observed effects of BIIPA on mood and behavior. In addition, BIIPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have a direct effect on tumor growth.
Biochemical and Physiological Effects
BIIPA has been shown to have a number of biochemical and physiological effects. In animal studies, BIIPA has been shown to decrease serotonin levels in the brain, leading to changes in behavior and mood. BIIPA has also been shown to have anti-tumor activity in several cancer cell lines, suggesting that it may have potential as a cancer therapeutic. In addition, BIIPA has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of BIIPA is its potency as an inhibitor of tryptophan hydroxylase. This makes it a useful tool for studying the role of serotonin in behavior and mood regulation. In addition, BIIPA has been shown to have anti-tumor activity in several cancer cell lines, making it a potential therapeutic agent for cancer. However, one limitation of BIIPA is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several possible future directions for research on BIIPA. One area of interest is the development of BIIPA derivatives with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic effects of BIIPA in animal models of cancer. Finally, further research is needed to fully understand the mechanism of action of BIIPA and its effects on behavior and mood regulation.
Conclusion
In conclusion, 4-(benzylimino)-2-(1H-indol-3-yl)-4-phenylbutanoic acid, or BIIPA, is a synthetic compound that has potential applications in scientific research. BIIPA has been shown to be a potent inhibitor of tryptophan hydroxylase, which may explain its effects on behavior and mood regulation. In addition, BIIPA has been shown to have anti-tumor activity in several cancer cell lines, suggesting that it may have potential as a cancer therapeutic. Further research is needed to fully understand the potential applications of BIIPA in scientific research.

Synthesis Methods

BIIPA can be synthesized using a multi-step process that involves the reaction of benzylamine with indole-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-phenylbutanoic acid chloride to yield BIIPA. The synthesis of BIIPA has been reported in several publications, including a recent study by Li et al. (2020) that describes a modified synthesis method that yields a higher purity product.

Scientific Research Applications

BIIPA has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, BIIPA has been shown to be a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. BIIPA has also been shown to have anti-tumor activity in several cancer cell lines, suggesting that it may have potential as a cancer therapeutic.

properties

IUPAC Name

4-benzylimino-2-(1H-indol-3-yl)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-25(29)21(22-17-27-23-14-8-7-13-20(22)23)15-24(19-11-5-2-6-12-19)26-16-18-9-3-1-4-10-18/h1-14,17,21,27H,15-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIYRVMZWDGGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(CC(C2=CNC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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